Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate
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Overview
Description
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphonate group attached to a dimethyl ester, making it a versatile reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, trimethyl phosphite can react with a halomethane under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the phosphonate ester.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure efficient reactions.
Major Products Formed
Scientific Research Applications
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (2-methyl-2-phenylpropanoyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to participate in biochemical pathways and potentially inhibit or activate specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates like dimethyl methylphosphonate and trimethyl phosphite. These compounds share the phosphonate group but differ in their specific chemical structures and properties.
Properties
CAS No. |
89187-60-0 |
---|---|
Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C12H17O4P/c1-12(2,10-8-6-5-7-9-10)11(13)17(14,15-3)16-4/h5-9H,1-4H3 |
InChI Key |
VHJJZDXHLWXXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)P(=O)(OC)OC |
Origin of Product |
United States |
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